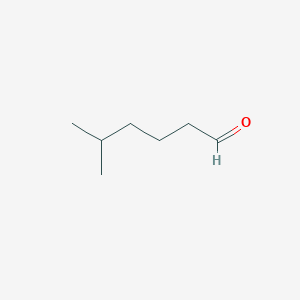

5-Methylhexanal

Vue d'ensemble

Description

5-Methylhexanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, specifically a methyl-substituted hexanal. The structure consists of a hexane chain with a methyl group attached to the fifth carbon and an aldehyde group at the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation Method: One common method to prepare 5-Methylhexanal is through the oxidation of 1,5-Hexanediol.

Aldol Reaction: Another method involves the aldol reaction between 4-isopropylbenzene and N-butyraldehyde.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions are optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: this compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products:

Oxidation: 5-Methylhexanoic acid.

Reduction: 5-Methylhexanol.

Substitution: Various substituted hexanals depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- 5-Methylhexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances .

Biology:

- In biological research, this compound is used to study the metabolic pathways of aldehydes and their role in cellular processes. It is also used in the synthesis of biologically active molecules .

Medicine:

- The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of aldehyde-related enzyme activities .

Industry:

- This compound is used in the production of flavors and fragrances. It is also employed in the manufacture of specialty chemicals and as a precursor in polymer synthesis .

Mécanisme D'action

The mechanism of action of 5-Methylhexanal involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group (C=O). The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, including oxidation, reduction, and substitution reactions .

Molecular Targets and Pathways:

- In biological systems, aldehydes like this compound can interact with proteins and enzymes, forming Schiff bases with amino groups. This interaction can affect enzyme activity and protein function .

Comparaison Avec Des Composés Similaires

Hexanal: Similar to 5-Methylhexanal but lacks the methyl group at the fifth carbon.

2-Methylhexanal: Has a methyl group at the second carbon instead of the fifth.

3-Methylhexanal: Has a methyl group at the third carbon instead of the fifth.

Uniqueness:

- The position of the methyl group in this compound (at the fifth carbon) gives it unique chemical properties and reactivity compared to its isomers. This positional difference can influence the compound’s boiling point, solubility, and reactivity in chemical reactions .

Activité Biologique

5-Methylhexanal is an aliphatic aldehyde with significant biological activity, particularly in the context of food science and potential therapeutic applications. This compound is known for its role in flavor and aroma profiles, as well as its implications in lipid oxidation and other biochemical processes. The following sections will explore the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound (C7H14O) is a linear aldehyde that can be derived from various natural sources, including certain essential oils and food products. It is characterized by its distinct odor, which contributes to the flavor of various foods. The compound is often studied in relation to its formation during the thermal processing of lipids and proteins.

Biological Activities

1. Flavor and Aroma Contribution

this compound is recognized for its contribution to the flavor profile of cooked meats and other food products. Its presence can enhance sensory attributes, making it a valuable component in food formulation.

2. Lipid Oxidation Marker

Research indicates that this compound serves as a volatile marker for lipid oxidation processes. It has been identified in studies assessing the thermal degradation of cholesterol, where it acts as a marker for cholesterol dimerization and oxidation .

3. Antioxidant Properties

In various studies, this compound has shown potential antioxidant properties, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in food preservation, where it can inhibit rancidity and extend shelf life.

Case Study 1: Volatile Compounds in Food Processing

A study evaluated the effect of different treatments on the volatile compound profiles of fried foods. It was found that this compound levels increased significantly under certain conditions compared to control groups, suggesting its role as an indicator of lipid oxidative stress during cooking processes .

Case Study 2: Cholesterol Degradation

In another investigation focused on cholesterol thermal changes, this compound was identified as a significant volatile marker associated with cholesterol oxidation. The study utilized gas chromatography to analyze volatile compounds released during thermal processing, highlighting the importance of this aldehyde in monitoring food quality .

Data Table: Biological Activities and Research Findings

Propriétés

IUPAC Name |

5-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRISJWBAIIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171827 | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-39-5 | |

| Record name | 5-Methylhexan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-methylhexanal be used as a marker for any chemical processes?

A1: Yes, research suggests that this compound can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including this compound, that increased in concentration alongside cholesterol polymerization at specific temperatures.

Q2: How is this compound employed in the synthesis of natural products?

A2: this compound serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting this compound with (S)-configured N-propargylprolinol ethers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.